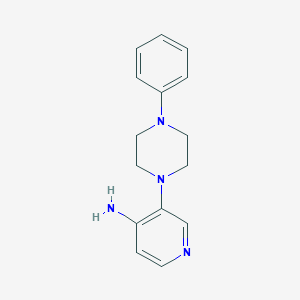
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperazine and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the development of cancer. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemische Und Physiologische Effekte
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer. It has also been found to induce apoptosis and cell cycle arrest in cancer cells. In addition, piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- has been shown to exhibit antimicrobial activity against a range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- in lab experiments include its potent antitumor activity, its ability to inhibit the activity of certain enzymes that are involved in the development of cancer, and its antimicrobial activity against a range of bacteria and fungi. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of piperazine, 1-(4-amino-3-pyridyl)-4-phenyl-. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new derivatives of piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- with improved potency and selectivity.
3. Investigation of the potential use of this compound in combination with other anticancer agents.
4. Studies to investigate the potential use of piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- in the treatment of other diseases, such as bacterial and fungal infections.
In conclusion, piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- is a chemical compound that has shown promising results in scientific research. This compound has been found to exhibit potent antitumor activity, inhibit the activity of certain enzymes, and exhibit antimicrobial activity. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.
Synthesemethoden
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- can be synthesized by the reaction of 4-aminopyridine with benzaldehyde in the presence of piperazine. The reaction yields a white crystalline product that can be purified by recrystallization. The purity of the product can be confirmed by NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- has been found to inhibit the activity of certain enzymes that are involved in the development of cancer.
Eigenschaften
CAS-Nummer |
14549-63-4 |
|---|---|
Produktname |
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- |
Molekularformel |
C15H18N4 |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
3-(4-phenylpiperazin-1-yl)pyridin-4-amine |
InChI |
InChI=1S/C15H18N4/c16-14-6-7-17-12-15(14)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H2,16,17) |
InChI-Schlüssel |
NVQJIXAFJDOQKE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CN=C3)N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CN=C3)N |
Andere CAS-Nummern |
14549-63-4 |
Synonyme |
3-(4-Phenyl-1-piperazinyl)-4-pyridinamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



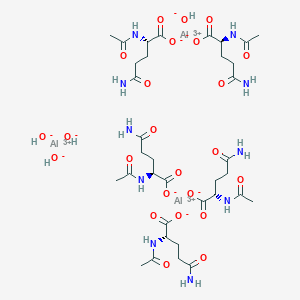
![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
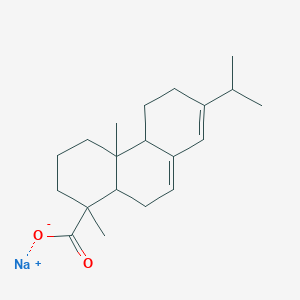
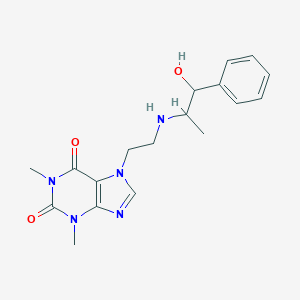
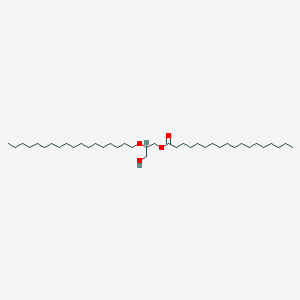
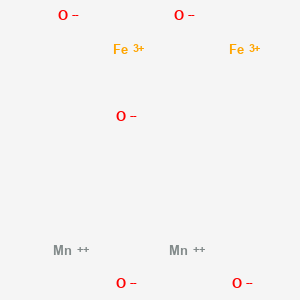

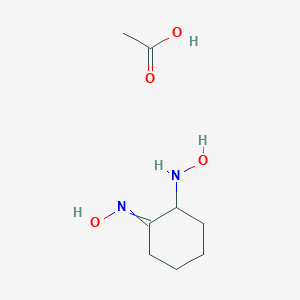
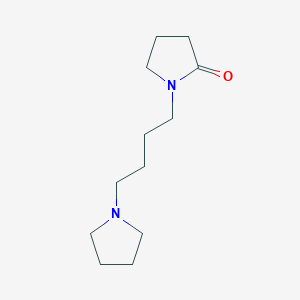
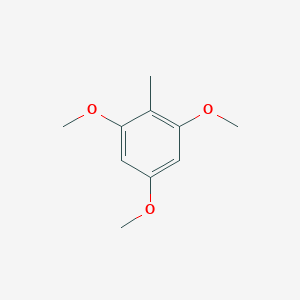
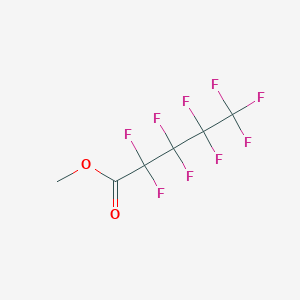
![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)
![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)
